2-Methyl-5-nitrobenzenesulfonyl fluoride
Overview
Description
2-Methyl-5-nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 g/mol . This compound is known for its sulfonyl fluoride motif, which can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . It is a valuable reagent in various chemical reactions, particularly in the field of click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with a fluoride source under suitable conditions . The reaction conditions often include the use of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for 2-Methyl-5-nitrobenzenesulfonyl fluoride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions.
Amino Derivatives: Formed from reduction of the nitro group.
Carboxylic Acids: Formed from oxidation of the methyl group.
Scientific Research Applications
2-Methyl-5-nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the assembly of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitrobenzenesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable sulfonamide, sulfonate, or sulfonate ester linkages . This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrobenzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
5-Nitro-2-toluenesulfonyl fluoride: Similar structure with a different substitution pattern on the benzene ring.
2-Methyl-4-nitrobenzenesulfonyl fluoride: Similar structure with the nitro group in a different position.
Uniqueness
2-Methyl-5-nitrobenzenesulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a nitro group and a sulfonyl fluoride group allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-methyl-5-nitrobenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIHYWIICFLCGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299915 | |
Record name | 2-methyl-5-nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-53-2 | |
Record name | NSC133676 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-5-nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 453-53-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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